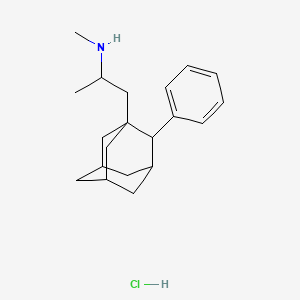

N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves halogenated hydrocarbon amination reactions. In the study presented in paper , the target molecule N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide was synthesized through the amination of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-3-chloro-N-(1-adamantyl) propanamide with dimethylamine hydrochloride. The synthesis process was validated using various analytical techniques, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and X-ray diffraction.

Molecular Structure Analysis

The molecular structure of the synthesized compound was elucidated using X-ray diffraction, revealing a monoclinic system with specific space group parameters. The crystallographic data provided detailed dimensions of the unit cell and the density of the crystal. The dihedral angle between the substituted quinolyl and phenyl groups was found to be 64.0°, indicating the spatial arrangement of these groups within the molecule. Additionally, the study compared the optimized geometric bond lengths and angles obtained through density functional theory (DFT) with the experimental X-ray diffraction values, ensuring the accuracy of the molecular structure .

Chemical Reactions Analysis

The research paper does not provide explicit details on the chemical reactions beyond the synthesis of the target molecule. However, the formation of weak hydrogen bonds among molecules, such as C–H···O, C–H···N, and C–H···Br, suggests that the molecule can engage in intermolecular interactions, which could influence its reactivity and stability. These interactions also contribute to the three-dimensional stacking of the molecule in the crystal lattice.

Physical and Chemical Properties Analysis

The physical properties of the synthesized compound, such as the crystal density and the melting point, can be inferred from the crystallographic data. The chemical properties, including reactivity and biological activity, are hinted at through the preliminary biological test, which showed that the compound has anti-Mycobacterium phlei 1180 activity. This suggests potential applications in the field of antimicrobial research. The compound's molecular weight and formula are also provided, which are essential for understanding its stoichiometry and for further applications in quantitative analyses .

Case Studies and Applications

While the provided data does not include specific case studies, the mention of the compound's biological activity against Mycobacterium phlei 1180 indicates its potential use in medicinal chemistry and pharmaceutical research. The study's findings could serve as a foundation for further research into the compound's mechanism of action, its efficacy against other microbial strains, and its potential development into a therapeutic agent .

Propriétés

IUPAC Name |

N-methyl-1-(2-phenyl-1-adamantyl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N.ClH/c1-14(21-2)11-20-12-15-8-16(13-20)10-18(9-15)19(20)17-6-4-3-5-7-17;/h3-7,14-16,18-19,21H,8-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREPSSCSPHCHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52582-91-9 (Parent) |

Source

|

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20953802 |

Source

|

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31897-80-0 |

Source

|

| Record name | Adamantane, 1-(2-methylaminopropyl)-2-phenyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031897800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(2-phenyladamantan-1-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20953802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)